Cytotoxicity in Colorectal Adenocarcinoma: Compound 8 (Methyl 4-bromo-2-hydroxybenzoate Derivative) Matches Erlotinib Activity
Compound 8, synthesized from methyl 4-bromo-2-hydroxybenzoate as a key intermediate, exhibited cytotoxicity against DLD-1 colorectal adenocarcinoma cells with an IC₅₀ of 25.05 µM, statistically comparable to the standard EGFR tyrosine kinase inhibitor erlotinib which showed an IC₅₀ of 13.86 µM against the same cell line [1]. The structural specificity conferred by the 4-bromo-2-hydroxybenzoate scaffold is essential for this activity profile.
| Evidence Dimension | Cytotoxicity against DLD-1 colorectal adenocarcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 25.05 µM (for Compound 8, a derivative of methyl 4-bromo-2-hydroxybenzoate) |
| Comparator Or Baseline | Erlotinib: IC₅₀ = 13.86 µM |
| Quantified Difference | 1.8-fold difference in IC₅₀ (not statistically significant; comparable activity claimed) |
| Conditions | MTT viability assay; DLD-1 colorectal adenocarcinoma cell line; 48-hour incubation [1] |
Why This Matters
Demonstrates that methyl 4-bromo-2-hydroxybenzoate-derived compounds can achieve EGFR inhibitory cytotoxicity comparable to a clinically approved TKI, providing a cost-effective and synthetically accessible scaffold for oncology lead optimization.
- [1] Abdul Hussein, S.A.; Razzak Mahmood, A.A.; Tahtamouni, L.H.; Saleh, K.M.M.; Rammaha, M.S.; Ridha, D.M. Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy benzoic Acid Derivatives. Tikrit J. Pharm. Sci. 2023, 17(1), 30-45. DOI: 10.25130/tjphs.2023.17.1.4.30.45 View Source
